N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazole core linked to a triazole ring via a sulfanyl-acetamide bridge. The 4-phenyl group on the thiazole ring and the 5-propyl-4-(1H-pyrrol-1-yl) substituents on the triazole moiety define its structural uniqueness. Its synthesis typically involves multi-step alkylation and condensation reactions, as seen in analogous compounds . The molecule’s bioactivity is hypothesized to arise from interactions with biological targets via hydrogen bonding (amide and triazole groups) and hydrophobic effects (phenyl and propyl substituents). Crystallographic studies using programs like SHELXL and ORTEP-3 are critical for resolving its 3D geometry .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-2-8-17-23-24-20(26(17)25-11-6-7-12-25)29-14-18(27)22-19-21-16(13-28-19)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKJWRKRVJCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
1. N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Key Differences :
- Substituents : Methyl groups replace the propyl (C5) and phenyl (C4) positions.
- Impact : Reduced steric bulk may enhance solubility but lower binding affinity to hydrophobic targets.
- Spectral Comparison : NMR data for analogous compounds (e.g., ) suggest that methyl substituents cause upfield shifts in regions corresponding to the triazole and pyrrole protons (e.g., δ 7.2–7.4 ppm for phenyl vs. δ 7.0–7.2 ppm for methylphenyl) .
5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides ():
- Key Differences :
- Heterocycle : Furan replaces pyrrole at the triazole’s C4 position.
Pharmacological and Physicochemical Comparisons
*Hypothetical enzyme inhibition data based on structural trends in .
Research Findings and Implications
Bioactivity : The target compound’s propyl group enhances hydrophobic interactions with enzyme pockets, explaining its superior IC50 compared to methyl and furan analogues .
Spectroscopic Signatures : NMR data () highlight that substituent changes in regions A (positions 39–44) and B (positions 29–36) correlate with altered chemical environments, affecting binding kinetics.
Crystallographic Insights : SHELX-refined structures reveal that the propyl chain adopts a gauche conformation, optimizing van der Waals contacts in crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
